
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole (DBDFT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound containing a thiazole ring, two bromine atoms, and a difluoromethyl group.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole is not fully understood, but it is believed to interact with specific biomolecules through covalent bonding or hydrogen bonding. This interaction leads to changes in the structure and function of the biomolecule, resulting in the observed effects.
Biochemical and Physiological Effects:
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has been shown to have various biochemical and physiological effects. It has been found to selectively bind to certain proteins, enzymes, and DNA, leading to changes in their activity and function. 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has also been shown to inhibit the growth of cancer cells and viruses, making it a potential anti-cancer and anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has several advantages for lab experiments, including its high selectivity and sensitivity for certain biomolecules. It can also be easily synthesized and purified, making it readily available for research studies. However, 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole. One area of interest is the development of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole as a potential anti-cancer and anti-viral agent. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of interest is the use of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole as a fluorescent probe for imaging biomolecules in living cells. Additionally, research on the synthesis and optimization of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole can lead to the development of new compounds with improved properties and applications.
Conclusion:
In conclusion, 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole is a chemical compound with potential applications in various scientific research fields. Its unique structure allows it to selectively bind to certain biomolecules, making it a valuable tool in biochemical research. 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has also shown promising results as an anti-cancer and anti-viral agent. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole can be synthesized through a multi-step process starting with the reaction of 2,4-dibromo-5-chloromethylthiazole with difluoromethyl magnesium bromide. This reaction yields 2,4-dibromo-5-(difluoromethyl)thiazole, which is then oxidized to form 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole. The synthesis of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has been optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has been used in various scientific research studies due to its potential applications as a fluorescent probe, anti-cancer agent, and anti-viral agent. Its unique structure allows it to selectively bind to certain biomolecules, making it a valuable tool in biochemical research. 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has also shown promising results in inhibiting the growth of cancer cells and viruses, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
2,4-dibromo-5-(difluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F2NS/c5-2-1(3(7)8)10-4(6)9-2/h3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGKFAUJOUVSQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2415610.png)
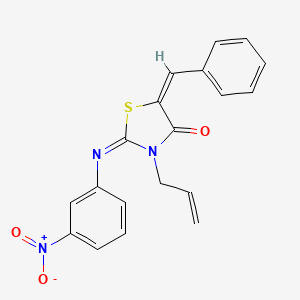
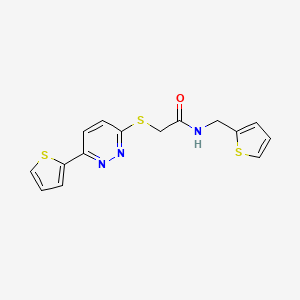
![Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2415615.png)
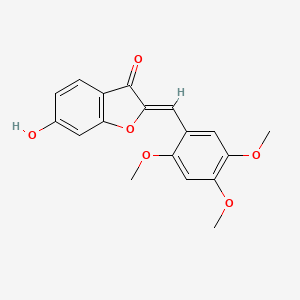
![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)
![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)
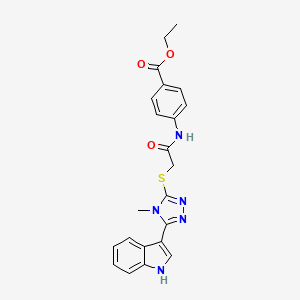
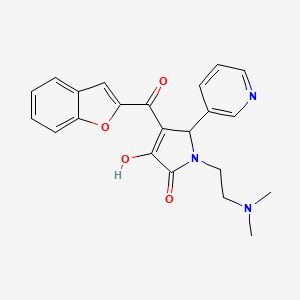
![5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2415627.png)
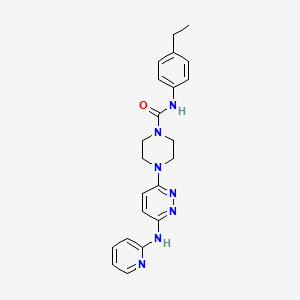
![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)